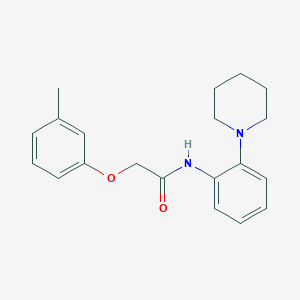
2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide, also known as MPAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. For example, 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to the upregulation of pro-apoptotic genes, resulting in the induction of apoptosis in cancer cells. 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has also been shown to reduce the levels of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease. Additionally, 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been found to protect dopaminergic neurons from degeneration in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide in lab experiments is its potential therapeutic applications. 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has shown promise in the treatment of various diseases, making it an attractive compound for further research. However, one limitation of using 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide in lab experiments is its potential toxicity. While 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been shown to have therapeutic effects, it may also have toxic effects on healthy cells.
Future Directions
There are many future directions for research on 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for other neurodegenerative diseases, such as Huntington's disease and ALS. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide and to optimize its therapeutic potential. Finally, more studies are needed to determine the safety and efficacy of 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide in animal and human trials.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide involves the reaction of 2-(3-methylphenoxy)aniline with 2-(piperidin-1-yl)phenylacetic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified by column chromatography to obtain the final 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide compound.
Scientific Research Applications
2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide has been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. It has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease.
properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-7-9-17(14-16)24-15-20(23)21-18-10-3-4-11-19(18)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,21,23) |
InChI Key |
DKFDCHYVRSKAQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-naphthamide](/img/structure/B244794.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-naphthamide](/img/structure/B244795.png)
![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244796.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244797.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244798.png)
![N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244800.png)
![2-chloro-5-iodo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244801.png)
![3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244802.png)
![4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244804.png)
![N-[4-(isobutyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B244807.png)
![N-[4-(isobutyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B244809.png)
![N-[4-(isobutyrylamino)phenyl]pentanamide](/img/structure/B244812.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)